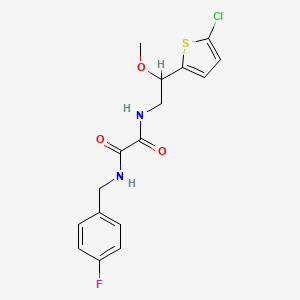

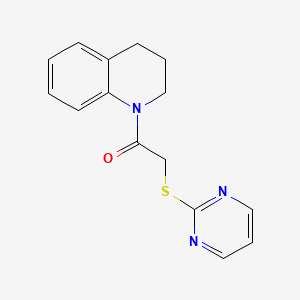

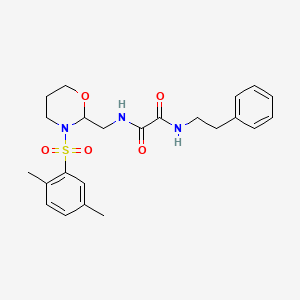

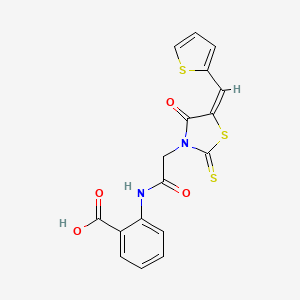

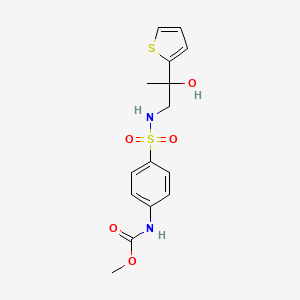

methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . It also contains a carbamate group and a sulfamoyl group, which are common in many biologically active compounds.

科学的研究の応用

Modifications and Derivatives

Methylcarbamate insecticides undergo various biological and nonbiological modifications, including hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, producing similar or identical products. These modifications play a crucial role in understanding the metabolic pathways and potential environmental impacts of carbamate derivatives. For instance, carbaryl, a widely studied methylcarbamate, is hydroxylated in biological systems to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, and is hydrolysed to form 1-naphthol. The metabolic processes of carbamates like aldicarb and methomyl are also well-documented, highlighting their transformation into various metabolites through oxidation and hydrolysis. These metabolic pathways are essential for assessing the environmental persistence and toxicity of carbamate pesticides (Knaak Jb, 1971).

Synthesis and Chemical Reactivity

The synthesis of carbamate derivatives is a significant area of research, offering insights into the chemical reactivity and potential applications of these compounds. For example, condensation reactions involving methyl (3-hydroxyphenyl)carbamate have led to the formation of various methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates, showcasing the versatility of carbamates in synthesizing complex molecules. Such synthetic pathways are critical for the development of new materials and pharmaceuticals, expanding the utility of carbamate chemistry in scientific research (A. V. Velikorodov & N. M. Imasheva, 2008).

Biological Monitoring and Environmental Impact

The environmental and health impacts of carbamates necessitate comprehensive biological monitoring. Research into the metabolites of phenmedipham, a carbamate herbicide, has identified metabolites such as methyl-N-(3-hydroxyphenyl)-carbamate and m-toluidine in the urine of exposed individuals. This highlights the importance of understanding the metabolic fate and potential health risks associated with carbamate exposure. Such studies are crucial for developing safety guidelines and mitigating the risks associated with carbamate pesticides (T. Schettgen, T. Weiss, & J. Angerer, 2001).

特性

IUPAC Name |

methyl N-[4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGARIYWGYLMFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。